2-Methoxy-4,6-dimethylpyrimidine
Overview
Description
Synthesis Analysis
- 2-Methoxy-4,6-dimethylpyrimidine is synthesized from various starting materials, including acetyl acetone and urea, through a series of reactions to form intermediates that are further processed. This synthesis approach is characterized by the transformation of raw materials into the desired pyrimidine compound, with chloroacetic acid being one of the reagents used in the process (Wang Chun-ji, 2016).
Molecular Structure Analysis
- The molecular structure of 2-Methoxy-4,6-dimethylpyrimidine is characterized by its pyrimidine ring and associated substituents. The structural analysis includes studies of molecular dimensions, demonstrating delocalized bonding within the pyrimidine ring. This is evident from the analysis of intermolecular hydrogen bonds and crystal structures (J. N. Low et al., 1994).
Chemical Reactions and Properties
- 2-Methoxy-4,6-dimethylpyrimidine participates in various chemical reactions, forming proton transfer complexes with other compounds. These reactions are instrumental in the formation of complexes, which are studied through spectrophotometric methods, and the formation constants and molar extinction coefficients of these complexes are determined (M. M. Habeeb et al., 2009).
Physical Properties Analysis
- The analysis of physical properties includes studies on the crystal structures and the hydrogen bonding patterns within the compound. These studies reveal the nature of the intermolecular interactions and how they contribute to the stability and conformation of the compound in its solid state (C. Glidewell et al., 2003).
Scientific Research Applications
1. Application in the Synthesis of Metal (II) Complexes
- Summary of the Application: 2-Methoxy-4,6-dimethylpyrimidine is used as a ligand in the synthesis of metal (II) complexes . These complexes have remarkable antimicrobial properties and can bind with calf thymus (CT) DNA via groove binding mode .
- Methods of Application: The metal (II) complexes are synthesized using Schiff base ligand as 2-[(4,6-dimethylpyrimidin-2-ylimino)methyl]-6-methoxyphenol and acetate . The synthesized complexes have square planar geometry .
- Results or Outcomes: The synthesized complexes showed better antimicrobial properties than the ligand alone . They also showed good binding affinity towards both DNA and BSA compared to Schiff base ligand .
2. Application in the Synthesis of 2-anilinopyrimidines
- Summary of the Application: 2-Methoxy-4,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines . These compounds have potential bioactivity .
- Methods of Application: A series of 2-anilinopyrimidines are obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
- Results or Outcomes: The results demonstrated the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
3. Application in Corrosion Inhibition
- Summary of the Application: 2-Methoxy-4,6-dimethylpyrimidine has been studied for its ability to inhibit the corrosion of mild steel in 0.5 M sulfuric acid solution .
- Methods of Application: The study used electrochemical measurements and surface characterization to investigate the corrosion behavior of mild steel in the presence of 2-Methoxy-4,6-dimethylpyrimidine . Quantum chemical calculations were performed to investigate the inhibition mechanism .
- Results or Outcomes: The results indicate that 2-Methoxy-4,6-dimethylpyrimidine exhibits good inhibition performance for mild steel corrosion in acidic medium and acts as a mixed-type inhibitor . The inhibition efficiency increases with the inhibitor concentration to reach 87% .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFQSOCGYVXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465627 | |
Record name | 2-Methoxy-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-dimethylpyrimidine | |
CAS RN |
14001-61-7 | |
Record name | 2-Methoxy-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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